1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-14-8-6-11(5-7(8)12)9(13)4-10-2/h7-8,10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPWSVWLYFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C11H16N2O3. The structure features a pyrrolidine ring, an ethoxy group, and a methylamino group, which are critical for its biological activity.
1. Pharmacological Effects
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it exhibits a Ki value indicative of strong inhibition against AChE, suggesting its role in enhancing cholinergic transmission by preventing the breakdown of acetylcholine .
The mechanism by which this compound inhibits AChE involves binding to the active site of the enzyme. This binding prevents substrate access and enzymatic action, leading to increased levels of acetylcholine in synaptic clefts . Additionally, its structural features may facilitate interactions with other enzymes or receptors involved in neurotransmission.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neuroprotective Effects : A recent study demonstrated that the compound not only inhibits AChE but also exhibits antioxidant properties, which contribute to its neuroprotective effects. The findings suggest that it could mitigate oxidative stress in neuronal cells, further supporting its potential use in treating neurodegenerative disorders .
- In Vivo Efficacy : Animal models treated with this compound showed improved cognitive function and memory retention compared to control groups. These results underline its potential therapeutic benefits and warrant further investigation into dosage and long-term effects .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Value/Observation |
|---|---|
| AChE Inhibition Ki Value | 22.13 ± 1.96 nM |
| Neuroprotective Effect | Significant reduction in oxidative stress |
| Cognitive Improvement (Animal) | Enhanced memory retention |
Comparison with Similar Compounds
Pyrrolidine and Piperidine Derivatives
Compounds featuring pyrrolidine or piperidine rings exhibit diverse functionalization patterns:
Key Observations :
- The target compound’s 3-ethoxy-4-hydroxypyrrolidine group introduces steric and electronic effects distinct from propylpyrrolidinyl () or piperidine () derivatives. Hydroxyl and ethoxy groups may enhance solubility compared to alkyl-substituted analogs.
- Palladium-catalyzed methods () are effective for synthesizing aryl-pyrrolidine hybrids, but the target compound’s synthesis would likely require tailored conditions for introducing ethoxy and hydroxyl groups.
Methylamino-Substituted Ethanones
Methylamino groups are observed in several analogs, though paired with different aromatic or heterocyclic systems:
Key Observations :
- The target compound’s methylamino group, combined with pyrrolidine hydroxyl/ethoxy substituents, could enhance intermolecular interactions compared to thiophene or aryl analogs.
Heterocyclic and Aryl-Substituted Ethanones
Ethanones with aromatic or heteroaromatic substituents highlight the impact of ring systems on properties:
Key Observations :
- Adamantyl groups () confer lipophilicity, whereas bromophenyl/triazolyl systems () may enhance bioactivity. The target compound’s pyrrolidine hydroxyl/ethoxy groups balance polarity and lipophilicity.
- Antifungal activity in triazole derivatives () suggests that the target compound’s methylamino-pyrrolidine system could be explored for similar applications.
Preparation Methods
Pyrrolidine Ring Formation and Functionalization
The pyrrolidine ring is typically synthesized via cyclization of appropriate amino alcohol precursors or through ring-closing reactions involving haloalkyl amines and nucleophilic substitution.
Step 1: Synthesis of 3-Ethoxy-4-hydroxypyrrolidine
This intermediate can be prepared by selective ethoxylation and hydroxylation of a pyrrolidine precursor. For example, starting from 3,4-dihydroxypyrrolidine, selective ethylation at the 3-position hydroxyl group using ethylating agents (e.g., ethyl bromide or ethyl tosylate) under basic conditions yields the 3-ethoxy-4-hydroxypyrrolidine.
Step 2: Protection and Activation
The hydroxyl group at position 4 may be protected temporarily to prevent side reactions during subsequent steps. Common protecting groups include silyl ethers or esters.
Introduction of the 2-(Methylamino)ethan-1-one Side Chain
The ethanone side chain bearing a methylamino group is introduced via acylation of the pyrrolidine nitrogen.
-
The pyrrolidine nitrogen is reacted with 2-chloroacetyl chloride or an equivalent acylating agent in the presence of a base (e.g., triethylamine) to form the 2-chloroacetamide intermediate.
-
The chloro group is then displaced by methylamine under controlled conditions to yield the methylamino ethanone moiety attached to the pyrrolidine nitrogen.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethoxylation of pyrrolidine | Ethyl bromide, K2CO3, DMF | 50-70 °C | 6-12 hours | 75-85 | Selective for 3-position hydroxyl |
| Protection of hydroxyl group | TBDMS-Cl, imidazole | Room temp | 2-4 hours | 90-95 | Optional, improves selectivity in acylation step |
| Acylation of pyrrolidine N | 2-Chloroacetyl chloride, Et3N | 0-5 °C | 1-2 hours | 80-90 | Low temperature to avoid side reactions |
| Nucleophilic substitution | Methylamine, solvent (MeOH or EtOH) | Room temp | 12-24 hours | 85-90 | Excess methylamine ensures complete substitution |
| Deprotection (if applied) | TBAF or acid workup | Room temp | 1-2 hours | Quantitative | Restores hydroxyl group |
Research Findings and Analytical Data
Yield and Purity: Optimized reaction conditions yield the target compound with overall yields of 60-70% after purification.
Characterization: The final product is characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.
Stereochemistry: Control of stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial. Use of chiral starting materials or chiral catalysts may be employed to obtain enantiomerically enriched products.
Comparative Analysis of Preparation Routes
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Direct ethoxylation/hydroxylation | Straightforward, fewer steps | Requires selective reagents and conditions |
| Protection-deprotection strategy | High selectivity and yield | Additional steps increase time and cost |
| Use of acyl chlorides for acylation | High reactivity, good yields | Sensitive to moisture, requires low temp |
| Nucleophilic substitution with methylamine | Mild conditions, high conversion | Excess reagent needed, longer reaction time |
Q & A
Advanced Question
- Reaction optimization : Employ continuous flow reactors to improve heat/mass transfer and reduce side reactions .
- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
- Purification : Use automated flash chromatography or crystallization under controlled cooling rates .
How can researchers design experiments to assess its bioactivity in neurological or oncological contexts?
Advanced Question
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- In vivo models : Evaluate neuroprotective effects in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) .
How should contradictory data on synthesis yields or bioactivity be resolved?
Advanced Question
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .
- Reproducibility checks : Cross-validate results using orthogonal techniques (e.g., HPLC vs. LC-MS for purity) .
- Meta-analysis : Compare datasets across studies to isolate confounding factors (e.g., impurity profiles) .
What methodologies are effective for studying its interactions with biological targets?
Advanced Question
- Molecular docking : Use AutoDock Vina to predict binding modes with receptors (e.g., dopamine D2 receptor) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for enzyme-substrate complexes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
How can computational modeling guide the design of structural analogs?
Advanced Question
- QSAR modeling : Correlate substituent electronegativity with bioactivity using software like Schrödinger .
- ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP for blood-brain barrier penetration) .
How does this compound compare to structurally related analogs in terms of efficacy?
Advanced Question
| Analog | Structural Features | Key Differences | Bioactivity |
|---|---|---|---|
| Compound A | Thiazole ring | Higher lipophilicity | Enhanced antimicrobial activity |
| Compound B | Pyridine core | Improved CNS penetration | Neuroprotective effects |
| Compound C | Triazolo-pyrimidine | Dual kinase inhibition | Anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
